Evoxanthine
Overview
Description
Evoxanthine is a natural product found in Balfourodendron riedelianum, Vepris suaveolens, and Ruta graveolens .
Synthesis Analysis
Evoxanthine synthesis has been reported in a study by T. R. Govindanchari and colleagues . Additionally, synthetic strategies towards xanthone derivatives, which include Evoxanthine, have been developed and reviewed .Molecular Structure Analysis
Evoxanthine has a molecular formula of C16H13NO4 . It contains a total of 37 bonds, including 24 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, and 12 aromatic bonds .Physical And Chemical Properties Analysis
Evoxanthine has a molecular weight of 283.28 g/mol . It also has a complex structure with multiple rings, including 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .Scientific Research Applications
Bromination and Methanol Addition
Evoxanthine demonstrates unique chemical properties, particularly in its interaction with bromine and methanol. A study by Prager and Thredgold (1969) found that evoxanthine tends to add bromine and methanol preferentially at the 1- and 2-positions, rather than substituting at the vacant 4-position. This research highlights evoxanthine's distinct reactivity, which could be relevant for synthetic chemistry applications.
Isolation from Natural Sources
Evoxanthine has been isolated from various natural sources, such as the bark of Evodia alata F. Muell, as reported by Gell, Hughes, & Ritchie (1955). This isolation process is significant for studying the compound's natural occurrence and potential pharmacological properties.
Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of evoxanthine. Anza et al. (2022) examined its impact on breast cancer cell lines, revealing that evoxanthine showed cytotoxicity, influencing the cell cycle and potentially serving as a lead molecule for developing new cancer treatments.
Molecular Docking and Drug-Likeness Properties
The same study by Anza et al. (2022) also performed molecular docking analysis and ADMET studies, indicating that evoxanthine exhibits high drug-likeness properties. This suggests that evoxanthine can act as a drug and exhibit significant biological activities.
Antitumor Properties
Evoxanthine has been studied for its antitumor properties. Réthy et al. (2008) investigated a set of acridone alkaloids, including evoxanthine, for their anticancer effects. These compounds showed multidrug resistance-reversing activity and apoptosis-inducing capacity, highlighting their potential as novel antiproliferative agents.
Antimicrobial Properties
The antimicrobial properties of evoxanthine have been explored as well. Kouam et al. (2017) isolated evoxanthine from Vepris lecomteana and found it to exhibit significant antimicrobial activity. This suggests potential applications in treating infections and as an active ingredient in antimicrobial formulations.
properties
IUPAC Name |
11-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-17-10-6-4-3-5-9(10)14(18)13-11(17)7-12-15(16(13)19-2)21-8-20-12/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBVHYNIDQSMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(C4=C(C=C31)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324839 | |
Record name | EVOXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Evoxanthine | |
CAS RN |
477-82-7 | |
Record name | 11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EVOXANTHINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | EVOXANTHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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